



Application Notes and Protocols for RET Inhibitor Combination Therapies

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Compound of Interest		
Compound Name:	RET-IN-21	
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Introduction

The advent of selective RET inhibitors, such as selpercatinib and pralsetinib, has revolutionized the treatment landscape for patients with cancers harboring RET gene fusions or mutations. However, as with many targeted therapies, acquired resistance can limit their long-term efficacy. Resistance to RET inhibitors can be broadly categorized into two main types: on-target resistance, which involves secondary mutations in the RET kinase domain (e.g., solvent front mutations at the G810 residue), and off-target resistance, which is driven by the activation of bypass signaling pathways. Prominent bypass mechanisms include the amplification and/or activation of MET, KRAS, and EGFR signaling pathways.

This has spurred the investigation of combination therapies aimed at enhancing the initial response to RET inhibition and overcoming or delaying the onset of resistance. These application notes provide an overview of the preclinical rationale and detailed protocols for evaluating the efficacy of selective RET inhibitors in combination with other anticancer agents.

Preclinical Rationale for Combination Therapies

The primary driver for exploring combination therapies with selective RET inhibitors is the emergence of acquired resistance. Preclinical models and analyses of patient samples have identified several key bypass pathways that can be reactivated to sustain tumor cell proliferation and survival despite continued RET inhibition.



- Bypass Signaling Pathway Activation: A significant mechanism of resistance involves the
 activation of alternative receptor tyrosine kinases (RTKs) that can subsequently reactivate
 downstream signaling pathways like MAPK and PI3K/AKT.
 - MET Amplification: MET amplification has been identified as a recurrent mechanism of resistance to
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